

Chemical structure of orellanine and its analogues

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An In-depth Technical Guide on the Chemical Structure of **Orellanine** and Its Analogues

Introduction

Orellanine is a potent mycotoxin found within several species of mushrooms belonging to the Cortinarius genus, most notably Cortinarius orellanus and Cortinarius rubellus.[1] First identified following a mass poisoning event in Poland in the 1950s, orellanine is infamous for its severe and often irreversible nephrotoxicity, characterized by a remarkably long latency period of 2 to 14 days post-ingestion.[1][2] Its unique chemical structure, a bipyridine N-oxide, is central to its toxicological profile and distinguishes it from other common mushroom toxins.[1] This technical guide provides a comprehensive overview of the chemical structure of orellanine and its primary analogues, orellinine and orelline, intended for researchers, toxicologists, and professionals in drug development. The guide details the physicochemical properties, toxicological data, and key experimental methodologies for the isolation, synthesis, and analysis of these compounds.

Chemical Structure and Properties of Orellanine

The chemical structure of **orellanine** was elucidated as 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide.[1] It is a bipyridine compound structurally related to the herbicides diquat and paraquat.[1] A key feature of **orellanine** is its tautomerism, with the more stable form being the pyridine N-oxide.[1][2] X-ray crystallography has confirmed that in its crystalline state, the two pyridine rings are oriented nearly perpendicular to each other, which confers chirality to the



molecule.[1] However, **orellanine** extracted from natural sources is typically a racemic mixture. [1]

Caption: Chemical structure of **Orellanine**.

Table 1: Physicochemical Properties of **Orellanine** This table summarizes the key chemical and physical properties of **orellanine**. Data is compiled from various sources.[2]

Property	Value	
IUPAC Name	3,3',4,4'-Tetrahydroxy-2,2'-bipyridine-N,N'-dioxide	
Molecular Formula	C10H8N2O6	
Molar Mass	252.182 g⋅mol ⁻¹	
CAS Number	37338-80-0	
Appearance	Colorless to white crystalline powder	
Boiling Point	834.6 °C at 760 mm Hg	
Density	1.777 g/cm ³	
pKa (strongest acidic)	9.3	
Solubility	Soluble in dilute NaOH, NH4OH, DMSO; slightly soluble in methanol.	

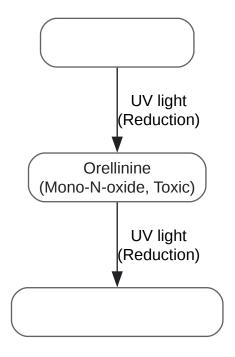
Orellanine Analogues: Orellinine and Orelline

Orellanine can be converted to its analogues through processes like photochemical degradation. Under UV light, the di-N-oxide **orellanine** is reduced first to the mono-N-oxide, orellinine, and subsequently to the non-toxic dihydroxy bipyridine, orelline.[2][3] This photochemical decomposition is a characteristic feature used in some analytical methods.[2]

Caption: Structures of **Orellanine** (I), Orellinine (II), and Orelline (III).

The conversion of **orellanine** is a key aspect of its environmental and biological fate. The process can be triggered by exposure to UV light.[2]





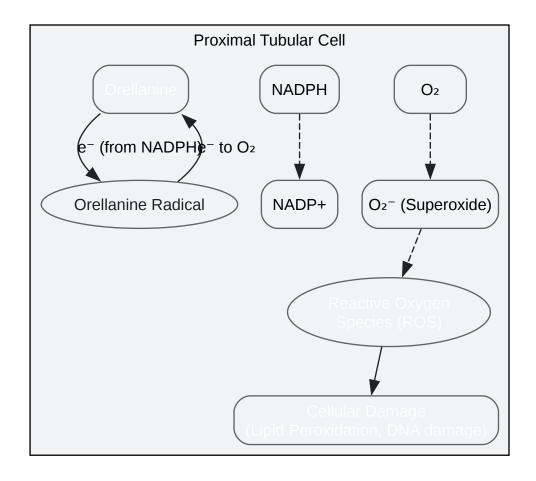
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Caption: Photochemical degradation pathway of **Orellanine**.

Toxicology and Mechanism of Action

The primary target of **orellanine** toxicity is the kidney, specifically the proximal tubular epithelial cells, leading to acute tubular necrosis and interstitial nephritis.[4][5] The precise mechanism of toxicity is not fully elucidated but is believed to involve the generation of oxidative stress.[1] Similar to paraquat, **orellanine** may undergo redox cycling, a process that consumes cellular reducing equivalents like NADPH and generates reactive oxygen species (ROS), leading to cellular damage.[5] Furthermore, **orellanine** has been shown to inhibit the synthesis of proteins, RNA, and DNA, and interfere with the function of several enzymes, including alkaline phosphatase.[1][2][6]





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Caption: Proposed redox cycling mechanism for Orellanine toxicity.

Table 2: Toxicological Data for **Orellanine** This table presents key quantitative data on the toxicity of **orellanine** from various experimental studies.

Parameter	Species	Route	Value	Reference(s)
LD50	Mouse	PO	33 mg/kg	[2][7]
LD50	Mouse	IP	12.5 - 15 mg/kg	[2]
LD50	Guinea Pig	IP	8 mg/kg	[2]
IC50	MCF-7 cells	-	319.2 μg/mL	[4]



Table 3: Reported Concentrations of **Orellanine** in Biological Samples This table shows the range of **orellanine** concentrations detected in human biological samples following poisoning.

Sample Type	Concentration Range	Time Post- Ingestion	Reference(s)
Plasma	6.12 mg/L	10 days	[8]
Kidney Biopsy	35 - 160 μg/mL (or ng/ μL)	Days to weeks	[9]
Kidney Biopsy	7 μg / 25 mm³	13 days	[8]
Kidney Biopsy	24 μg / 8 mm³	6 months	[8]

Experimental Protocols Isolation from Cortinarius Mushrooms

The following protocol is a generalized method based on procedures described in the literature for extracting and purifying **orellanine** for analytical or experimental use.[7][10]

Materials:

- Dried Cortinarius orellanus or C. rubellus mushroom tissue
- 3 M Hydrochloric acid (HCl)
- Methanol
- Solid Phase Extraction (SPE) cartridges
- Centrifuge
- Magnetic stirrer
- Nitrogen gas evaporator

Procedure:

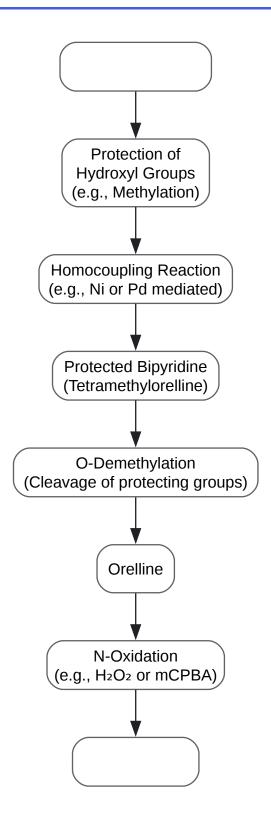


- Homogenization: Weigh 15 mg of dried, powdered mushroom sample.
- Extraction: Add 4 mL of 3 M HCl to the sample. Extract for 3 hours with continuous magnetic stirring at room temperature.
- Centrifugation: Centrifuge the mixture at 3000 rpm (approx. 1740 x g) for 30 minutes to pellet the solid material.
- Supernatant Collection: Carefully collect the acidic supernatant containing the orellanine extract.
- Solid Phase Extraction (SPE) Cleanup:
 - Condition an appropriate SPE cartridge according to the manufacturer's instructions.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge to remove impurities.
 - Elute the orellanine fraction using a suitable solvent (e.g., acidified methanol).
- Concentration: Concentrate the eluent to a final volume of approximately 0.2 mL using a stream of nitrogen gas.
- Analysis: The concentrated extract is now ready for analysis by HPLC or LC-MS/MS.

Overview of Total Synthesis

The first total synthesis of **orellanine** was reported in 1985, with more efficient methods developed subsequently.[1][5] A common strategy, pioneered by Tiecco et al., involves fewer than 10 steps.[5][11]





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Caption: Generalized workflow for the total synthesis of **Orellanine**.



Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the quantitative analysis of **orellanine** in prepared extracts.[9][10]

Instrumentation & Conditions:

- HPLC System: Standard system with a UV-Vis detector.
- Column: C18 reverse-phase column.
- Mobile Phase A: 4 mM ammonium acetate in water, pH adjusted to 1.5 with o-phosphoric acid.
- Mobile Phase B: Methanol, pH adjusted to 1.5 with o-phosphoric acid.
- Flow Rate: 0.3 mL/min.
- · Detection Wavelength: 295 nm or 308 nm.
- Injection Volume: 50 μL.
- Gradient Elution: A gradient program is used to achieve optimal separation, typically starting with a high percentage of aqueous mobile phase and ramping up the organic phase.
 - Example Gradient: Start at 5-10% B, increase to 90-95% B over 15 minutes, hold, and then return to initial conditions.

Procedure:

- Standard Preparation: Prepare a series of **orellanine** standard solutions of known concentrations in the mobile phase to create a calibration curve.
- Sample Injection: Inject the prepared sample extract (from section 5.1) and the standards into the HPLC system.



- Data Acquisition: Record the chromatograms and integrate the peak corresponding to orellanine.
- Quantification: Construct a calibration curve by plotting the peak area of the standards
 against their concentration. Determine the concentration of orellanine in the sample by
 interpolating its peak area on the calibration curve. Confirmation by LC-MS/MS is
 recommended for definitive identification.[10]

Conclusion

Orellanine remains a molecule of significant interest due to its unique structure and potent, selective nephrotoxicity. Understanding its chemical properties and those of its analogues is crucial for the diagnosis and management of Cortinarius mushroom poisoning. The methodologies for its isolation, synthesis, and analysis are well-established, providing a solid foundation for further research. Future investigations may focus on elucidating the precise molecular mechanisms of its toxicity, developing specific antidotes, and exploring its potential therapeutic applications, such as in targeted cancer therapy, where its cell-specific toxicity could be harnessed.[5][11]

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